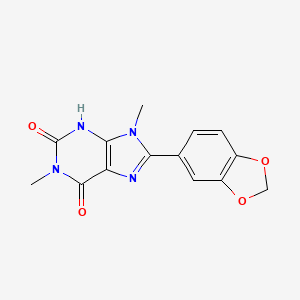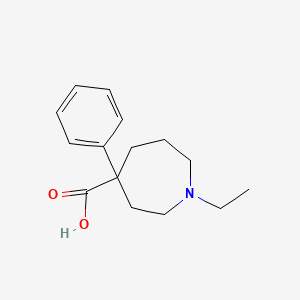
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one: is a chemical compound with the molecular formula C13H5Cl3NO3 It is a derivative of fluorenone, characterized by the presence of three chlorine atoms and one nitro group attached to the fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-5-nitro-9h-fluoren-9-one typically involves the chlorination and nitration of fluorenone. One common method involves the following steps:
Chlorination: Fluorenone is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to introduce chlorine atoms at the 2, 4, and 7 positions of the fluorenone ring.
Nitration: The chlorinated fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces a nitro group at the 5 position of the fluorenone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, treatment with potassium permanganate can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate
Major Products Formed
Reduction: 2,4,7-Trichloro-5-amino-9h-fluoren-9-one
Substitution: Various substituted fluorenone derivatives
Oxidation: Carboxylic acid derivatives
Wissenschaftliche Forschungsanwendungen
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,7-Trichloro-5-nitro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in electrophilic reactions, further contributing to the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,7-Trichloro-9h-fluoren-9-one
- 2,4,7-Trinitro-9h-fluoren-9-one
- 2,7-Dichloro-9h-fluoren-9-one
Uniqueness
2,4,7-Trichloro-5-nitro-9h-fluoren-9-one is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
37558-73-9 |
|---|---|
Molekularformel |
C13H4Cl3NO3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2,4,7-trichloro-5-nitrofluoren-9-one |
InChI |
InChI=1S/C13H4Cl3NO3/c14-5-1-7-11(9(16)3-5)12-8(13(7)18)2-6(15)4-10(12)17(19)20/h1-4H |
InChI-Schlüssel |
AIFFNANTYOJLJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)Cl)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



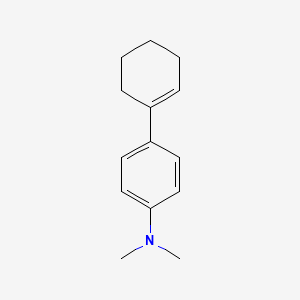

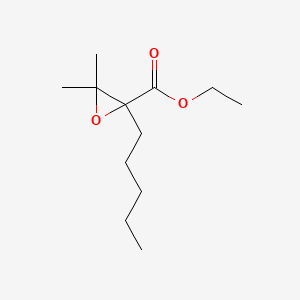
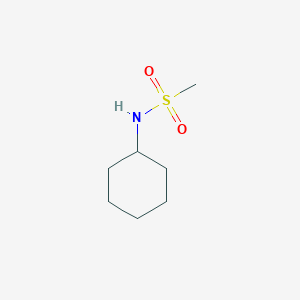
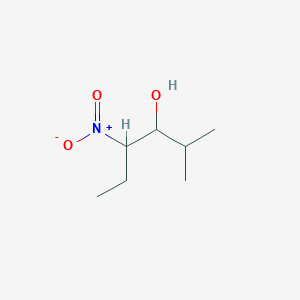

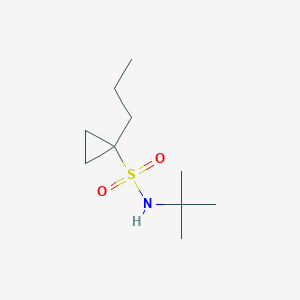
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)

![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
